4-(Trifluoromethoxy)biphenyl-2-amine
Description
Properties
IUPAC Name |
2-phenyl-5-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)18-10-6-7-11(12(17)8-10)9-4-2-1-3-5-9/h1-8H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNXUQAOURRLOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)OC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Three-Step Method via Bromination, Cyanation, and Aminolysis
One of the most documented methods involves a three-step synthesis starting from m-trifluoromethyl fluorobenzene, which is structurally related to the trifluoromethoxy biphenyl amine target. This method can be adapted for the trifluoromethoxy derivative by analogous chemistry.
Step 1: Location-Specific Bromination
- React m-trifluoromethyl fluorobenzene with dibromohydantoin (C5H6Br2N2O2) in glacial acetic acid and vitriol oil (sulfuric acid) under reflux.
- The molar ratio of dibromohydantoin to starting material is approximately 0.6:1.
- Reaction time: 5–7 hours.
- The product is 4-fluoro-2-bromo-m-trifluoromethylbenzene with >98% purity.
- This step achieves regioselective bromination at the 2-position relative to the trifluoromethyl group.
Step 2: Cyanation via Copper(I) Cyanide
- The bromo compound undergoes nucleophilic substitution with cuprous cyanide (CuCN) in quinoline solvent.
- The reaction replaces the bromine with a cyano group, forming 4-fluoro-2-trifluoromethylbenzonitrile.
- Conditions are optimized to reduce the amount of copper salt and strong acids, improving environmental and cost profiles.
Step 3: Aminolysis
- The nitrile group is converted to the amine by reaction with liquid ammonia in ethanol.
- This step yields 4-amino-2-trifluoromethylbenzene with high purity (>99%).
- The overall yield of the three steps ranges from 73% to 75%.
- Raw materials are commercially available and inexpensive.
- The process is straightforward with simple operation.
- High purity and consistent product quality.
- Low production cost and minimal hazardous waste.
| Step | Reagents/Conditions | Product | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | Dibromohydantoin, glacial acetic acid, vitriol oil, reflux 5-7 h | 4-fluoro-2-bromo-m-trifluoromethylbenzene | >98 (purity) | >98 |
| 2 | Cuprous cyanide, quinoline, heat | 4-fluoro-2-trifluoromethylbenzonitrile | - | - |
| 3 | Liquid ammonia, ethanol | 4-amino-2-trifluoromethylbenzene | 73-75 (overall) | >99 |
Note: This method is described in detail in patent CN1810775A and can be adapted for trifluoromethoxy analogues by substituting trifluoromethyl with trifluoromethoxy groups, given similar reactivity patterns.
Cross-Coupling and Catalytic Hydrogenation Routes
Another approach involves the synthesis of fluoro-substituted aminobiphenyls via cross-coupling reactions followed by catalytic hydrogenation of nitro precursors.
- Decarboxylation coupling of o-nitrobenzoic acid salts with halobenzenes under palladium or copper catalysis to form nitrobiphenyl intermediates.
- Catalytic hydrogenation of nitrobiphenyls using Raney nickel catalyst under hydrogen atmosphere to yield aminobiphenyl derivatives.
- Solvents such as toluene and reaction temperatures between 60–180 °C are used depending on the substrate.
Reaction Conditions and Yields:
| Embodiment | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 11 | 1-Methylpyrrolidone | 170 | 20 | 91 | 97 |
| 12 | Durene | 150 | 40 | 79 | 88 |
| 13 | N,N-Dimethylformamide | 130 | 10 | 72 | 90 |
| 14 | Nitrobenzene | 180 | 30 | 90 | 98 |
Comparative Analysis of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Three-step bromination–cyanation–aminolysis | Uses m-trifluoromethyl fluorobenzene, simple reagents, high purity | High yield (73-75%), simple operation, low cost | Requires handling of brominating agents and cyanide |
| Cross-coupling + catalytic hydrogenation | Pd or Cu catalysis, nitro intermediates | High yields (up to 98%), adaptable to various substituents | Requires catalysts, longer reaction times |
| Buchwald-Hartwig amination (literature analog) | Direct amination of aryl halides | Efficient amination, mild conditions | Expensive catalysts, sensitive to substituents |
Summary of Research Findings
- The three-step method from m-trifluoromethyl fluorobenzene is a robust and industrially viable route, yielding high-purity 4-amino-2-trifluoromethylbenzenes, which can be adapted to trifluoromethoxy analogues.
- Cross-coupling and catalytic hydrogenation provide alternative routes with excellent yields and purity, suitable for complex substituted biphenyl amines.
- Process optimization focuses on minimizing hazardous reagents, improving yields, and reducing costs for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethoxy)biphenyl-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives with different oxidation states.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include nitro and nitroso derivatives from oxidation, reduced amine derivatives from reduction, and various substituted biphenyl derivatives from substitution reactions .
Scientific Research Applications
4-(Trifluoromethoxy)biphenyl-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(Trifluoromethoxy)biphenyl-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s electronic properties, affecting its binding affinity and reactivity with biological targets. The amine group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
2-(4-(Trifluoromethoxy)phenyl)ethanamine (CAS: 170015-99-3)
- Structural Differences : This compound has a shorter ethylamine chain (–CH₂CH₂NH₂) attached to a single phenyl ring with a para-trifluoromethoxy group. In contrast, 4-(Trifluoromethoxy)biphenyl-2-amine has a biphenyl backbone with an amine directly on the aromatic system.
- The biphenyl structure in the target compound may confer higher lipophilicity, favoring membrane permeability in biological systems.
N-(2-([1,1′-Biphenyl]-4-yl)-2-(trifluoromethoxy)ethyl)-2-chloroacetamide
- Structural Differences : This derivative includes a chloroacetamide group attached to an ethyl chain branching from the biphenyl-trifluoromethoxy core.
- Functional Implications: The chloroacetamide group introduces electrophilic reactivity, enabling covalent interactions with nucleophilic targets (e.g., enzymes). This contrasts with the free amine in this compound, which may participate in hydrogen bonding or salt formation .
4-(3-(Trifluoromethyl)phenyl)thiophen-2-amine (CAS: 1391982-13-0)
- Structural Differences : Replaces the biphenyl system with a thiophene ring and a trifluoromethyl (–CF₃) substituent.
- Electronic and Biological Effects: The thiophene ring introduces π-electron richness, altering electronic distribution compared to the biphenyl system. This may affect binding affinity in molecular targets.
Q203 (Antitubercular Compound)
- Structural Differences : A complex imidazo[1,2-a]pyridine-carboxamide with a trifluoromethoxy-phenyl-piperidine moiety.
- The biphenyl-amine structure lacks the heterocyclic complexity required for this specific activity .
Key Comparative Data Table
Discussion of Substituent Effects
- Trifluoromethoxy vs. However, –OCF₃ may introduce steric bulk, affecting binding pocket interactions.
- Amine Position : The ortho-amine in this compound creates a sterically hindered environment, which could limit reactivity but enhance selectivity in molecular interactions compared to para-substituted amines.
Biological Activity
Overview
4-(Trifluoromethoxy)biphenyl-2-amine, with the molecular formula C13H10F3NO, is an organic compound notable for its trifluoromethoxy group (-OCF3) and an amine group (-NH2) attached to a biphenyl structure. This unique configuration imparts distinct electronic and steric properties, making it a subject of interest in various fields, including medicinal chemistry and biological research.
The compound can be synthesized through methods such as trifluoromethoxylation of biphenyl derivatives using specific reagents and catalysts. The presence of the trifluoromethoxy group significantly influences its chemical reactivity and biological interactions.
Synthetic Routes
- Trifluoromethoxylation : Using trifluoromethyl ethers under controlled conditions.
- Industrial Production : Involves large-scale processes utilizing continuous flow reactors for efficiency.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethoxy group alters the compound's electronic properties, enhancing its binding affinity to biological targets. The amine group facilitates hydrogen bonding, contributing to its overall biological activity.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown potential efficacy against various microbial strains, suggesting its role as a lead compound in antibiotic development.
- Anti-inflammatory Properties : The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.
- Cytotoxicity : Evaluations against cancer cell lines, such as MCF-7 (breast cancer), have indicated moderate cytotoxic effects, warranting further investigation into its potential as an anticancer agent.
Case Study 1: Antimicrobial Efficacy
A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range, indicating potent activity.
Case Study 2: Anti-inflammatory Activity
In vitro assays revealed that the compound effectively inhibited COX-2 with an IC50 value of approximately 15 μM. This inhibition is crucial for developing anti-inflammatory drugs targeting COX pathways.
Case Study 3: Cytotoxicity Assessment
In cytotoxicity tests against the MCF-7 cell line, the compound displayed an IC50 value of 20 μM, suggesting moderate efficacy compared to standard chemotherapeutic agents. Further modifications to the structure could enhance this activity.
Data Tables
| Activity Type | Target | IC50 Value (μM) | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Low micromolar range | Significant activity observed |
| Anti-inflammatory | COX-2 | 15 | Potential for anti-inflammatory drug |
| Cytotoxicity | MCF-7 (breast cancer) | 20 | Moderate efficacy |
Q & A
Q. What are the optimal synthetic routes for 4-(Trifluoromethoxy)biphenyl-2-amine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of this compound typically involves aromatic nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions. Key strategies include:
- Buchwald-Hartwig Amination : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos enable coupling of aryl halides with amines. Reaction temperatures (80–120°C) and solvent choice (toluene or dioxane) critically affect yields .
- Direct Fluorination : Electrophilic fluorination of precursor biphenylamines using Selectfluor™ under anhydrous conditions (yields ~60–75%) .
| Method | Catalyst/Solvent | Yield (%) | Reference |
|---|---|---|---|
| Buchwald-Hartwig Amination | Pd(OAc)₂/XPhos | 85 | |
| Electrophilic Fluorination | Selectfluor™ | 70 |
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : NMR is critical for identifying trifluoromethoxy (-OCF₃) chemical shifts (δ ≈ -55 to -60 ppm). NMR resolves biphenyl proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 282.085) and fragmentation patterns .
- HPLC-PDA : Reverse-phase HPLC with C18 columns (acetonitrile/water mobile phase) ensures purity (>98%) .
Advanced Research Questions
Q. How does the trifluoromethoxy group influence the compound’s electronic properties and reactivity in catalytic applications?
Methodological Answer: The -OCF₃ group is strongly electron-withdrawing, reducing electron density on the biphenyl core. This enhances:
- Oxidative Stability : Resistance to degradation under catalytic conditions (e.g., in Suzuki-Miyaura cross-coupling) .
- Ligand Design : Improved π-backbonding in metal-organic frameworks (MOFs) for catalytic applications. Computational studies (DFT) show enhanced charge transfer efficiency .
Q. How can researchers resolve discrepancies in reported biological activity data for this compound derivatives?
Methodological Answer: Contradictions in bioactivity (e.g., IC₅₀ variability) may arise from:
- Structural Isomerism : Ensure purity via chiral HPLC to rule out enantiomeric interference .
- Assay Conditions : Standardize protocols (e.g., pH, temperature) across studies. Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity) .
- Metabolite Interference : Use LC-MS to identify degradation products during in vitro testing .
Q. What strategies are employed to incorporate this compound into functionalized polymers or MOFs?
Methodological Answer:
- Coordination Chemistry : The amine group acts as a ligand for transition metals (e.g., Cu, Pd). MOF synthesis via solvothermal methods (DMF, 120°C) yields porous structures with high surface area (>500 m²/g) .
- Polymer Functionalization : Radical polymerization with acrylate monomers introduces trifluoromethoxy motifs, enhancing thermal stability (TGA decomposition >300°C) .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
